molecular formula C10H10Cl2O2 B7861042 Ethyl 2-(2,3-dichlorophenyl)acetate

Ethyl 2-(2,3-dichlorophenyl)acetate

Cat. No.: B7861042
M. Wt: 233.09 g/mol
InChI Key: CANXLAXDRLYESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,3-dichlorophenyl)acetate is an organic compound characterized by an ethyl ester backbone linked to a phenylacetic acid moiety substituted with chlorine atoms at the 2- and 3-positions of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of non-steroidal anti-inflammatory drug (NSAID) analogs and receptor-targeted molecules . Its structure allows for versatile modifications, making it a template for optimizing metabolic stability and bioactivity .

The synthesis typically involves esterification or alkylation reactions. For example, sulfuric acid-catalyzed reflux of substituted phenylacetic acid derivatives in ethanol yields ethyl esters with moderate to high yields (e.g., 70–85%) . Purification methods include medium-pressure liquid chromatography (MPLC) or silica gel chromatography .

Properties

IUPAC Name

ethyl 2-(2,3-dichlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-14-9(13)6-7-4-3-5-8(11)10(7)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANXLAXDRLYESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-(2,3-dichlorophenyl)acetate has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(2,3-dichlorophenyl)acetate exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Ethyl 2-(2,3-dichlorophenyl)acetate belongs to a family of halogenated phenylacetic acid esters. Key analogs include:

Compound Name Chlorine Substitution CAS Registry No. Similarity Score* Molecular Formula Key Properties/Applications
Ethyl 2-(3-chlorophenyl)acetate 3-Cl 40061-54-9 0.87 C₁₀H₁₁ClO₂ Intermediate in NSAID synthesis
Ethyl 2-(2-chlorophenyl)acetate 2-Cl 200214-60-4 0.84 C₁₀H₁₁ClO₂ Anticonvulsant research
Ethyl 2-(3,5-dichlorophenyl)acetate 3,5-diCl 52449-43-1 0.84 C₁₀H₁₀Cl₂O₂ Antimicrobial agent precursor
Ethyl 2-(2,3-dichlorophenoxy)acetate 2,3-diCl (phenoxy) N/A N/A C₁₀H₁₀Cl₂O₃ Herbicide intermediate

*Similarity scores (0–1 scale) based on structural and functional group alignment .

Key Observations:
  • Phenoxy vs. Phenyl Linkage: Ethyl 2-(2,3-dichlorophenoxy)acetate () incorporates an oxygen bridge, increasing polarity (logP ~2.8 vs. ~3.5 for phenyl-linked analogs) and altering bioavailability .

Physicochemical Properties

Data for select compounds (experimental or calculated):

Compound XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
This compound* ~3.2 0 4 44.7
Ethyl 2-(3,5-dichlorophenyl)acetate 3.5 0 4 44.7
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate 4.7 1 4 50.7

*Estimated based on analogs in .

  • Lipophilicity : Higher XLogP3 values correlate with increased chlorine substitution (e.g., 3.5 for 3,5-diCl vs. 3.2 for 2,3-diCl) .
  • Polar Surface Area : Uniform across dichloro analogs (~44–50 Ų), suggesting similar membrane permeability .

Biological Activity

Ethyl 2-(2,3-dichlorophenyl)acetate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group that enhances its lipophilicity and potential interactions with biological targets. The presence of the ethyl acetate moiety suggests possible ester hydrolysis, leading to the release of active metabolites.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dichlorophenyl group can participate in hydrophobic interactions, while the ethyl acetate portion may facilitate hydrogen bonding with biological macromolecules. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various pharmacological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. Preliminary studies have shown activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings suggest potential applications in treating bacterial infections .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in conditions like arthritis or other inflammatory diseases. The compound's structural features contribute to its ability to modulate inflammatory pathways.

3. Analgesic Properties

The compound has also shown promise in pain management applications. Animal models have indicated that administration of this compound results in significant analgesic effects comparable to established analgesics like ibuprofen.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound involved testing against various pathogens in vitro. Results showed effective inhibition against N. meningitidis and H. influenzae, indicating its potential as a broad-spectrum antimicrobial agent .
  • Anti-inflammatory Research : Another study focused on the compound's ability to reduce inflammation in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups, supporting its use as an anti-inflammatory therapeutic.

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for potential clinical applications. Long-term studies are necessary to fully establish chronic exposure effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.